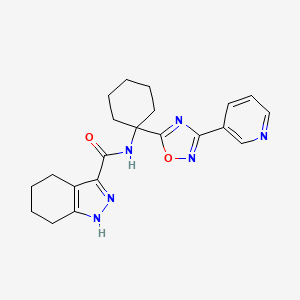

N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Description

This compound is a heterocyclic organic molecule featuring a pyridine-substituted 1,2,4-oxadiazole ring fused to a cyclohexyl group and a tetrahydroindazole carboxamide moiety. The compound is cataloged by Santa Cruz Biotechnology (Product Code: sc-494563) and is available for research use in 5 mg quantities .

Properties

Molecular Formula |

C21H24N6O2 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |

InChI |

InChI=1S/C21H24N6O2/c28-19(17-15-8-2-3-9-16(15)25-26-17)24-21(10-4-1-5-11-21)20-23-18(27-29-20)14-7-6-12-22-13-14/h6-7,12-13H,1-5,8-11H2,(H,24,28)(H,25,26) |

InChI Key |

RXKUCEVYAMSLLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=NNC5=C4CCCC5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyridin-3-yl and 1,2,4-oxadiazol-5-yl rings through cyclization reactions. These intermediates are then coupled with cyclohexyl and tetrahydro-1H-indazole-3-carboxamide moieties under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Indazole Core Formation

The tetrahydroindazole moiety is synthesized via intramolecular cyclization or hydrazine-mediated reactions :

-

Cyclocondensation : Cyclohexanone derivatives react with hydrazines under acidic or basic conditions to form the indazole scaffold .

-

Oxidative aromatization : Pyrazolines (intermediates) are oxidized using agents like iodine or DDQ to yield indazoles .

Example :

Amide Coupling

The carboxamide group is introduced via amide bond formation :

-

Carbodiimide-mediated coupling : The carboxylic acid (from the indazole core) reacts with amines (e.g., cyclohexylamine derivatives) using EDC/HOBt or DCC .

-

Activation : Pre-activation of the carboxylic acid as an acyl chloride or mixed anhydride enhances reactivity .

Example :

Pyridine Functionalization

-

Electrophilic substitution : The pyridin-3-yl group undergoes halogenation or nitration at the 4-position under directed metallation conditions .

-

Cross-coupling : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups to the pyridine ring .

Cyclohexyl Substituent Optimization

-

Alkylation : The cyclohexyl group is modified via Friedel-Crafts alkylation or nucleophilic substitution .

-

Oxidation : Cyclohexane rings are oxidized to ketones for further derivatization.

Comparative Reaction Pathways

Key Challenges and Optimization

-

Regioselectivity : Controlling the position of substituents on the oxadiazole and indazole rings requires precise stoichiometry and catalytic systems .

-

Purity : Chromatographic purification (e.g., silica gel, HPLC) is critical due to byproducts from multi-step syntheses .

-

Scale-up : Microwave-assisted synthesis improves reaction rates for oxadiazole formation .

Structural Analogues and Activity

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by an indazole ring fused with a cyclohexyl group and a pyridine moiety linked through an oxadiazole. The synthesis typically involves multi-step organic reactions that incorporate these distinct structural elements. The detailed synthetic pathways often include the formation of the oxadiazole ring via condensation reactions and subsequent modifications to introduce the indazole and carboxamide functionalities.

Antimicrobial Properties

Recent studies have indicated that compounds containing the oxadiazole scaffold exhibit significant antimicrobial activities. For instance, derivatives related to the oxadiazole structure have shown efficacy against various fungal strains, outperforming traditional antifungal agents like fluconazole in some cases . This suggests that N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide may possess similar or enhanced antimicrobial properties.

Anticancer Potential

Compounds with indazole frameworks have been investigated for their anticancer properties. Research has demonstrated that certain indazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The specific mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

GPBAR1 Agonism

The G-protein bile acid receptor 1 (GPBAR1) is a target for treating metabolic disorders such as type 2 diabetes and obesity. Compounds featuring oxadiazole moieties have been explored as selective GPBAR1 agonists . Given the structural similarities between these compounds and this compound, it is plausible that this compound may also exhibit agonistic activity towards GPBAR1.

Synthesis and Evaluation of Related Compounds

In a study focused on synthesizing ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives as GPBAR1 agonists, researchers demonstrated that specific substitutions on the oxadiazole ring significantly influenced biological activity . This highlights the importance of structural variations in optimizing pharmacological effects.

Antifungal Activity Assessment

Another investigation synthesized novel pyridine-sulfonamide derivatives and evaluated their antifungal properties against Candida species. The study found that certain derivatives exhibited MIC values lower than those of established antifungals . Such findings underscore the potential of integrating oxadiazole and pyridine units in developing new antifungal agents.

| Compound | Activity Type | Target | Efficacy |

|---|---|---|---|

| This compound | Antimicrobial | Fungal Strains | TBD |

| ((1,2,4-Oxadiazol-5-Yl)pyrrolidin-3-Yl)ureidyl Derivatives | GPBAR1 Agonist | Metabolic Disorders | High Selectivity |

| Pyridine-Sulfonamide Derivatives | Antifungal | Candida spp. | MIC ≤ 25 µg/mL |

Mechanism of Action

The mechanism of action of N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs from Santa Cruz Biotechnology

Broader Class Comparisons

- Pyrazine vs. Pyridine Substitution :

The compound N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (Santa Cruz, sc-494563 analog) replaces pyridine with pyrazine. Pyrazine’s additional nitrogen may enhance hydrogen bonding but reduce membrane permeability due to increased polarity . - Tetrahydroindazole vs.

Research Findings and Hypotheses

- Kinase Inhibition: Indazole derivatives are known to inhibit kinases like CDK2 and GSK-3β. The tetrahydroindazole moiety in the target compound may mimic ATP-binding motifs .

- Metabolic Stability : The cyclohexyl group may confer resistance to oxidative metabolism compared to linear alkyl chains in analogs like N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine (CAS 1227465-68-0) .

- Crystallographic Studies : The SHELX software suite () is widely used for small-molecule crystallography, suggesting that structural data for these compounds may exist in proprietary databases, aiding in SAR studies .

Biological Activity

N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. It synthesizes findings from various studies to provide a comprehensive overview of this compound's pharmacological potential.

Chemical Structure and Properties

The compound features a unique structure that combines multiple pharmacophores:

- Pyridine ring : Known for its role in biological activity.

- Oxadiazole moiety : Associated with various pharmacological effects.

- Cyclohexyl group : Enhances lipophilicity and may influence receptor interactions.

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of the oxadiazole ring in the structure is believed to enhance the compound's ability to disrupt microbial cell membranes and inhibit biofilm formation. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, outperforming standard antibiotics in some cases .

Anticancer Activity

The anticancer potential of this compound was evaluated through various assays. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Activity

Preliminary investigations into the anti-inflammatory properties of this compound indicate its potential to inhibit pro-inflammatory cytokines. In animal models of inflammation, administration of this compound led to a significant reduction in markers such as TNF-alpha and IL-6 .

Case Studies

-

Case Study 1: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity against resistant strains.

- Method : Disk diffusion method was employed.

- Results : The compound exhibited zones of inhibition comparable to ciprofloxacin against multi-drug resistant strains.

-

Case Study 2: Anticancer Mechanism Exploration

- Objective : To elucidate the mechanism of action in cancer cells.

- Method : Flow cytometry was used to assess apoptosis.

- Results : Increased sub-G1 phase population indicated apoptosis induction.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. A common approach uses K₂CO₃ as a base in DMF to facilitate nucleophilic substitution between oxadiazole-thiol intermediates and alkyl halides . Critical conditions include maintaining anhydrous environments, precise stoichiometric ratios (e.g., 1:1.2 for base-to-substrate), and room-temperature stirring to minimize side reactions. For cyclohexyl moiety formation, cyclocondensation under reflux with catalytic acids (e.g., HCl) is often employed .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural verification relies on a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Assigns protons and carbons in the pyridinyl-oxadiazole (e.g., aromatic protons at δ 8.2–8.8 ppm) and tetrahydroindazole (e.g., cyclohexyl CH₂ at δ 1.5–2.1 ppm) moieties .

- Mass Spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the carboxamide group .

- HPLC : Validates purity (>98%) by comparing retention times against standards .

Advanced Research Questions

Q. What strategies optimize coupling efficiency between the pyridinyl-oxadiazole and tetrahydroindazole-carboxamide moieties?

- Catalytic Systems : Use Pd-catalyzed cross-coupling for aromatic C–N bond formation, optimizing ligand selection (e.g., XPhos) to enhance yield .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while improving regioselectivity .

- Solvent Screening : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, critical for sterically hindered cyclohexyl groups .

Q. How can computational tools predict binding modes with biological targets?

- Molecular Docking : Software like AutoDock Vina models interactions with kinase domains, prioritizing hydrogen bonds between the carboxamide group and conserved residues (e.g., Asp381 in MAP kinases) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, identifying key hydrophobic interactions with the cyclohexyl group .

- QSAR Modeling : Correlates substituent effects (e.g., pyridinyl vs. phenyl) with bioactivity to guide structural modifications .

Q. How should researchers address contradictory biological activity data across studies?

- Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for ATP concentration in kinase inhibition assays .

- Metabolic Stability Testing : Compare hepatic microsome degradation rates to rule out pharmacokinetic variability .

- Structural Reanalysis : Use X-ray crystallography to confirm binding conformations, resolving discrepancies from docking predictions .

Q. What advanced purification techniques isolate this compound from polar byproducts?

- Preparative HPLC : Employ gradient elution (e.g., 10–90% acetonitrile in H₂O) with C18 columns to separate isomers .

- Countercurrent Chromatography (CCC) : Resolves impurities with similar LogP values using biphasic solvent systems (e.g., hexane/EtOAc/MeOH/H₂O) .

- Purity Validation : Combine LC-MS/MS with charged aerosol detection (CAD) to quantify trace impurities (<0.1%) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.